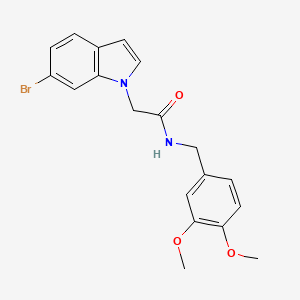![molecular formula C24H20FN3O3S B11127951 1-(2-Fluorophenyl)-7-methyl-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11127951.png)
1-(2-Fluorophenyl)-7-methyl-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex heterocyclic molecule with a unique structure. Let’s break it down:
- The core structure consists of a dihydrochromeno[2,3-c]pyrrole scaffold.
- Attached to this core, we have a 2-methylpropyl group (isobutyl) and a 2-fluorophenyl group.
- Additionally, a 1,3,4-thiadiazol-2-yl moiety is linked to the dihydrochromeno[2,3-c]pyrrole ring.
- Overall, it combines aromatic, heterocyclic, and aliphatic components, making it intriguing for various applications.
Preparation Methods
- The synthetic routes to this compound involve several steps. Here’s a simplified overview:
- Start with the synthesis of the dihydrochromeno[2,3-c]pyrrole core.
- Introduce the 2-fluorophenyl and 2-methylpropyl substituents.
- Finally, attach the 1,3,4-thiadiazol-2-yl group.
- Specific reaction conditions and reagents depend on the synthetic strategy chosen by researchers.
- Industrial production methods may involve optimization for yield, scalability, and cost-effectiveness.
Chemical Reactions Analysis
- This compound can participate in various reactions:
Oxidation: Oxidative processes can modify the functional groups.
Reduction: Reduction reactions may alter the substituents.
Substitution: Substituents can be replaced by other groups.
- Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., Grignard reagents).
- Major products depend on the specific reaction conditions and regioselectivity.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure.
Biological Studies: Investigating its interactions with enzymes, receptors, or cellular pathways.
Materials Science: Possible applications in organic electronics or sensors.
Agrochemicals: Evaluating its pesticidal or herbicidal properties.
Industry: Synthesis of related compounds for industrial purposes.
Mechanism of Action
- The compound’s mechanism likely involves interactions with specific molecular targets.
- It could inhibit enzymes, modulate receptors, or affect cellular signaling pathways.
- Detailed studies are needed to unravel its precise mode of action.
Comparison with Similar Compounds
- Similar compounds include other pyrrole derivatives, thiadiazoles, and chromeno[2,3-c]pyrroles.
- Highlighting its uniqueness:
- The combination of the fluorophenyl, methylpropyl, and thiadiazolyl groups sets it apart.
- Its specific pharmacological or chemical properties distinguish it from related structures.
Remember that this compound’s potential lies in its versatility and the intriguing interplay of its diverse components.
Properties
Molecular Formula |
C24H20FN3O3S |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-7-methyl-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H20FN3O3S/c1-12(2)10-18-26-27-24(32-18)28-20(14-6-4-5-7-16(14)25)19-21(29)15-11-13(3)8-9-17(15)31-22(19)23(28)30/h4-9,11-12,20H,10H2,1-3H3 |
InChI Key |
BGJNBFGUMUSOBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NN=C(S4)CC(C)C)C5=CC=CC=C5F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1,3-benzodioxol-5-yl)-2-{4-[(4-methoxyphenyl)sulfamoyl]-2-methylphenoxy}acetamide](/img/structure/B11127881.png)
![2-(2-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}-2-oxoethyl)-6-(2-fluorophenyl)pyridazin-3(2H)-one](/img/structure/B11127897.png)
![N-(4-carbamoylphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11127909.png)
![2-[acetyl(benzyl)amino]-N-(2-methoxyethyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11127920.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-(4-methoxyphenethyl)acetamide](/img/structure/B11127928.png)
![3-[(4,6-Dimethyl-2-pyrimidinyl)amino]-1-[4-(2-pyridyl)piperazino]-1-propanone](/img/structure/B11127933.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11127938.png)
![2-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylphenoxy]-N-(furan-2-ylmethyl)acetamide](/img/structure/B11127940.png)

![(2-Bromo-5-isopropyl-1,3-thiazol-4-yl)[4-(4-fluorophenyl)piperazino]methanone](/img/structure/B11127950.png)
![N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(2,2-dimethyl-3-oxopiperazino)acetamide](/img/structure/B11127955.png)
![1-(3-Chlorophenyl)-7-methyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11127961.png)
![N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide](/img/structure/B11127969.png)
